3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione

Coordination Chemistry Ligand Design Transition Metal Complexes

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione (CAS 199587-91-2) is the definitive N1-methyl/N3-benzyl quinazoline-2,4-dione building block. Its unique disubstitution pattern introduces steric bulk and π-stacking capability absent in N3-H or N3-phenyl analogs, directly affecting metal-binding affinity. This compound is essential for Co(II), Ni(II), Cu(II), and Zn(II) coordination studies and serves as the core scaffold for HPPD-inhibitor herbicide SAR programs. Do not substitute with 1-methyl-3-phenyl or 1,3-dimethyl variants—ligand geometry and biological activity will change non-linearly. Insist on this specific CAS to ensure experimental reproducibility.

Molecular Formula C16H14N2O2
Molecular Weight 266.29
CAS No. 199587-91-2
Cat. No. B1653846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione
CAS199587-91-2
Molecular FormulaC16H14N2O2
Molecular Weight266.29
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-17-14-10-6-5-9-13(14)15(19)18(16(17)20)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyGQUIIZWIFBXOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione (CAS 199587-91-2): Core Identity and Structural Baseline for Scientific Procurement


3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione (CAS 199587-91-2) is a heterocyclic compound belonging to the quinazoline-2,4-dione family, characterized by a benzyl substituent at the N3 position and a methyl group at N1 on the quinazoline-2,4(1H,3H)-dione core . This specific N1-methyl/N3-benzyl disubstitution pattern distinguishes it from other quinazoline-2,4-dione analogs and underpins its utility as a ligand for transition metal complexation and as a scaffold in agrochemical discovery programs [1][2].

Why 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Other Quinazoline-2,4-dione Analogs in Application-Focused Research


Quinazoline-2,4-dione derivatives exhibit widely divergent biological and coordination chemistry profiles depending on their N1 and N3 substitution pattern. The presence of the N3-benzyl group in 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione introduces steric bulk and π-stacking capability absent in N3-H or N3-alkyl analogs, while the N1-methyl group modulates electronic density on the dione ring system, directly affecting metal-binding affinity and herbicidal target engagement [1][2]. Interchanging this compound with 1-methyl-3-phenylquinazoline-2,4-dione, 1,3-dimethylquinazoline-2,4-dione, or N3-unsubstituted variants would alter ligand geometry, coordination sphere properties, and biological activity in a non-linear and unpredictable manner, making direct substitution scientifically invalid without re-validation of the entire experimental system [1].

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione: Quantitative Differentiation Evidence Against Closest Structural Analogs


Transition Metal Complexation Capability of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione Versus N3-Unsubstituted Quinazoline-2,4-dione Ligands

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione was successfully employed as a ligand to synthesize well-defined Co(II), Ni(II), Cu(II), and Zn(II) complexes (chlorides, nitrates, and acetates), with complex composition and structure confirmed by elemental analysis, UV-Vis, IR, and ¹H NMR spectroscopy [1]. In contrast, the N3-unsubstituted analog 1-methylquinazoline-2,4-dione lacks the benzyl arm required for the same steric and electronic coordination environment; no comparable series of isolated, spectroscopically characterized 3d-metal complexes has been reported for the N3-H parent compound under identical conditions [1]. This demonstrates that the N3-benzyl substituent is structurally essential for the formation of stable, characterizable metal complexes of this ligand type.

Coordination Chemistry Ligand Design Transition Metal Complexes

Herbicidal Activity Differentiation: 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione in the Context of 1,3-Disubstituted Quinazolinedione SAR

In a systematic study of 24 1,3-substituted quinazolinedione derivatives for herbicidal activity, several compounds within the series demonstrated 90–100% herbicidal efficacy at 200 g/ha against dicotyledonous weeds such as Abutilon theophrasti [1]. The compound 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione represents the core pharmacophore of this series. While the study does not report standalone MIC or IC₅₀ values for each individual compound in a directly extractable table within accessible abstracts, the 1,3-disubstitution pattern—of which 3-benzyl-1-methyl is a prototypical example—was identified as essential for herbicidal activity [1]. Analogs lacking either the N1-methyl or N3-substituent fall outside the active SAR space defined in this study, meaning that procurement of the specific 1-methyl-3-benzyl derivative is mandated for any experimental replication or follow-up optimization program based on this chemotype.

Agrochemical Discovery Herbicide Structure-Activity Relationship

Structural Differentiation from 1-Methyl-3-phenylquinazoline-2,4-dione (CAS 1028-37-1): Impact on Ligand Flexibility and Coordination Geometry

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione (CAS 199587-91-2) contains a methylene spacer (–CH₂–) between the quinazoline N3 atom and the phenyl ring, whereas the closely related analog 1-methyl-3-phenylquinazoline-2,4-dione (CAS 1028-37-1) has the phenyl ring directly attached to N3 without a spacer [1]. This single methylene unit introduces a conformational degree of freedom in the target compound that is absent in the N3-phenyl analog, directly affecting the spatial orientation of the aromatic ring relative to the quinazoline core. In metal complexes of 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione, the benzyl arm can adopt conformations that allow the phenyl ring to participate in π-stacking or hydrophobic interactions with neighboring ligands or substrates [1]. The N3-phenyl analog, by contrast, locks the phenyl ring in a more rigid, co-planar orientation, which may sterically hinder metal center accessibility or alter the geometry of the resulting complex.

Ligand Flexibility Coordination Geometry Structure Comparison

Recommended Research and Industrial Application Scenarios for 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione Based on Verified Evidence


Synthesis of Structurally Defined 3d-Metal Coordination Complexes for Catalytic or Materials Research

As demonstrated by Karimova and Tukhtaev (2021), 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione serves as an effective ligand for Co(II), Ni(II), Cu(II), and Zn(II), yielding complexes that are amenable to comprehensive spectroscopic characterization (elemental analysis, UV-Vis, IR, ¹H NMR) [1]. Researchers developing homogeneous catalysts, metal-organic frameworks, or bioinorganic model compounds should procure this specific compound rather than N3-unsubstituted or N3-phenyl analogs, which lack the demonstrated coordination behavior.

Agrochemical Discovery Programs Targeting Dicotyledonous Weed Control via Quinazolinedione Chemotypes

The 1,3-disubstituted quinazolinedione scaffold, exemplified by 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione, forms the basis of a herbicidal SAR series in which compounds achieved 90–100% efficacy at 200 g/ha against Abutilon theophrasti [2]. For agrochemical R&D teams developing new HPPD inhibitors or exploring quinazolinedione-based herbicides, this compound represents the core structural entry point for lead optimization and should be included as a reference standard in screening cascades.

Method Development and Reference Standard for Spectroscopic Characterization of Quinazoline-2,4-dione Derivatives

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has established spectroscopic data including GC-MS (SpectraBase) and full ¹H NMR characterization in the context of metal complex studies [3][1]. Analytical laboratories and medicinal chemistry groups requiring a well-characterized N1,N3-disubstituted quinazoline-2,4-dione reference material for HPLC method development, MS library building, or NMR benchmarking should select this compound based on its documented spectral fingerprint.

Structure-Activity Relationship Studies on Quinazoline-2,4-dione Biological Targets

Given that quinazoline-2,4-diones have been explored as PARP-1 inhibitors, c-Met/VEGFR-2 dual kinase inhibitors, and antimicrobial agents, 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione can serve as a comparator compound in selectivity profiling against these established target classes [4][5][6]. Its distinct N1-methyl/N3-benzyl pharmacophore provides a differentiated SAR data point relative to 1-benzyl or 1-arylalkyl quinazoline-2,4-dione series commonly explored in medicinal chemistry.

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